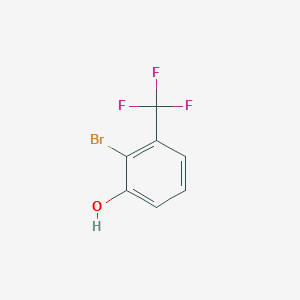

2-Bromo-3-(trifluoromethyl)phenol

Descripción

Propiedades

IUPAC Name |

2-bromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCHLKGIGWXAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624201 | |

| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-39-3 | |

| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview

The most straightforward method involves electrophilic bromination of 3-trifluoromethylphenol using molecular bromine (Br₂) in dichloromethane (DCM). The hydroxyl group activates the aromatic ring, while the electron-withdrawing trifluoromethyl group (-CF₃) directs substitution to specific positions.

Procedure:

-

Dissolution : 3-Trifluoromethylphenol (1 eq.) is dissolved in DCM and cooled to 0°C.

-

Bromine Addition : Bromine (1 eq.) in DCM is added dropwise.

-

Reaction : The mixture warms to room temperature and stirs for 18 hours.

-

Workup : The solution is washed with aqueous Na₂S₂O₃ and brine, dried over MgSO₄, and concentrated.

-

Purification : Chromatography on silica gel separates isomers (2-bromo and 5-bromo derivatives).

Key Data:

Challenges:

-

Low Yield : Competing formation of 2-bromo-5-trifluoromethylphenol reduces the target isomer’s yield.

-

Separation Complexity : Isomers require chromatography, complicating large-scale production.

Synthesis via Trifluoromethylhalobenzene Intermediate

Reaction Overview

This two-step method, adapted from patent EP0004447A2, involves synthesizing the phenol from a halogenated precursor:

-

Benzyl Ether Formation : Reacting 2-bromo-3-trifluoromethylhalobenzene with sodium benzylate.

-

Hydrogenolysis : Catalytic hydrogenation removes the benzyl group to yield the phenol.

Step 1: Benzylation

-

Conditions : Sodium benzylate (from benzyl alcohol and NaH) reacts with 2-bromo-3-trifluoromethylchlorobenzene in N,N-dimethylacetamide (DMA) at elevated temperatures.

-

Product : 2-Bromo-3-trifluoromethylphenyl benzyl ether.

Step 2: Hydrogenolysis

-

Catalyst : 5% Pd/C or PtO₂.

-

Conditions : Hydrogen gas (50–100 psi) in ethanol at 25–50°C.

-

Product : 2-Bromo-3-trifluoromethylphenol after filtration and distillation.

Advantages:

-

Scalability : Suitable for industrial production due to straightforward purification (distillation).

-

Regioselectivity : Pre-brominated starting material avoids isomer formation.

Catalytic and Solvent Effects on Bromination

Solvent Optimization

Polar aprotic solvents like DMF or acetonitrile may enhance bromine solubility and reaction efficiency compared to DCM. For example, DMF increases electrophilic bromine’s reactivity, potentially improving yield.

Catalytic Approaches

Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) can polarize Br₂, accelerating electrophilic substitution. However, these may promote side reactions with the -CF₃ group.

Comparative Data:

Industrial-Scale Considerations

Method Comparison

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

Oxidation Products: Quinones or hydroquinones.

Coupling Products: Biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 2-Bromo-3-(trifluoromethyl)phenol typically involves the bromination of 3-(trifluoromethyl)phenol using bromine in dichloromethane under controlled conditions. This process can yield various isomers, with purification achieved through chromatography .

Applications Overview

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the phenolic compound, making it suitable for various nucleophilic substitution reactions .

Pharmaceutical Development

Research has shown that compounds with trifluoromethyl groups exhibit improved pharmacokinetic properties. For instance, studies indicate that the incorporation of this group can lead to increased metabolic stability in drug candidates, making this compound a valuable precursor in drug design .

Case Study: Anti-inflammatory Agents

In a study focused on developing new anti-inflammatory agents, derivatives of this compound were synthesized and tested for their efficacy. The results indicated that these derivatives exhibited significant anti-inflammatory activity compared to standard treatments, highlighting their potential therapeutic applications .

Agricultural Chemistry

This compound plays a crucial role in synthesizing agrochemicals. For example, it is involved in developing herbicides that target specific weed species while minimizing harm to crops. The trifluoromethyl group contributes to the selectivity and effectiveness of these agrochemicals .

Material Science

In material science, this compound is used to create polymers with enhanced thermal stability and resistance to environmental degradation. These materials are particularly useful in coatings that require durability under harsh conditions .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection of various chemical substances through chromatographic methods. Its unique properties allow for precise quantification, which is essential for quality control in pharmaceuticals and other industries .

Environmental Studies

Researchers utilize this compound to evaluate its environmental impact, particularly concerning its degradation products and effects on ecosystems. This research is vital for developing sustainable agricultural practices and understanding the ecological consequences of chemical use .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

2-Bromo-5-(trifluoromethyl)phenol

- CAS Number : 402-05-1

- Molecular Formula : C₇H₄BrF₃O

- Key Differences : The trifluoromethyl group is at position 5 instead of 3.

- Properties :

3-Bromo-4-(trifluoromethyl)phenol

- CAS Number: Not explicitly listed (similarity: 0.90 to target compound) .

- Key Differences : Bromine at position 3 and -CF₃ at position 4.

Halogenated Trifluoromethylphenols

2,4,6-Tribromo-3-(trifluoromethyl)phenol

- CAS Number : 384-87-2

- Molecular Formula : C₇H₂Br₃F₃O

- Key Differences : Additional bromine atoms at positions 4 and 5.

- Properties :

4-Nitro-3-(trifluoromethyl)phenol (TFM)

Bromophenols with Alternative Substituents

2-Bromo-5-hydroxybenzotrifluoride

- CAS Number : 1214385-56-4

- Molecular Formula : C₇H₄BrF₃O

- Key Differences : Hydroxyl group at position 5 instead of 1.

- Reactivity : The shifted hydroxyl group alters hydrogen-bonding capacity, affecting solubility and crystal packing .

2-Bromo-3-fluorophenol

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1214323-39-3 | C₇H₄BrF₃O | Br(2), -CF₃(3), -OH(1) | 205.1 ± 35.0 | Pharmaceuticals, Agrochemicals |

| 2-Bromo-5-(trifluoromethyl)phenol | 402-05-1 | C₇H₄BrF₃O | Br(2), -CF₃(5), -OH(1) | Not reported | Synthetic intermediates |

| 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | C₇H₄F₃NO₃ | -NO₂(4), -CF₃(3), -OH(1) | >250 | Pesticides, Lampricides |

| 2,4,6-Tribromo-3-TFMP | 384-87-2 | C₇H₂Br₃F₃O | Br(2,4,6), -CF₃(3), -OH(1) | 233 (m.p.) | Flame retardants |

Actividad Biológica

2-Bromo-3-(trifluoromethyl)phenol (CAS No. 1214323-39-3) is a halogenated phenolic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H4BrF3O

- Molecular Weight : 239.01 g/mol

- Structure : The compound features a bromine atom and a trifluoromethyl group attached to a phenolic ring, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : Similar to other halogenated phenols, this compound may inhibit key enzymes involved in metabolic pathways. For example, it has been shown to affect glycolytic enzymes, similar to the actions observed with dibromochloroacetic acid, which inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to reduced ATP production and increased mitochondrial stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its structural characteristics allow it to penetrate bacterial membranes and disrupt cellular functions.

- Antioxidant Properties : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria (e.g., MRSA) | |

| Enzyme Inhibition | Potential inhibition of GAPDH | |

| Antioxidant | Scavenging of free radicals |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated phenolic compounds, including this compound. The results indicated significant antibacterial effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 μg/mL .

- Cellular Mechanisms : Further research explored the cellular mechanisms underlying the antimicrobial activity of this compound. It was found that treatment with this compound resulted in increased membrane permeability and disruption of protein synthesis pathways in bacterial cells .

- Comparative Studies : Comparative studies with other halogenated phenols indicated that this compound exhibited superior activity due to its unique trifluoromethyl substitution, which enhances lipophilicity and membrane penetration .

Q & A

Basic: What synthetic strategies are effective for introducing bromine and trifluoromethyl groups onto phenolic substrates?

Methodological Answer:

The synthesis of 2-Bromo-3-(trifluoromethyl)phenol typically involves sequential functionalization of the phenol ring. Bromination can be achieved via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ or AlCl₃ to direct regioselectivity . For trifluoromethylation, direct methods include radical trifluoromethylation using Umemoto’s reagent or transition-metal-catalyzed cross-coupling (e.g., Cu-mediated coupling with CF₃ sources). Post-functionalization purification often employs column chromatography or recrystallization in non-polar solvents .

Basic: How can X-ray crystallography validate the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals can be grown via slow evaporation from ethanol or dichloromethane. Data collection using a diffractometer (e.g., Bruker D8) and refinement with SHELXL or OLEX2 software allows precise determination of bond lengths, angles, and intermolecular interactions. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters. Ensure proper handling of heavy atoms (Br) due to their strong scattering effects.

Advanced: How do hydrogen-bonding patterns influence the crystal packing of halogenated phenols?

Methodological Answer:

Hydrogen-bonding networks in crystals can be analyzed using graph-set notation (e.g., Etter’s rules ). For this compound, the hydroxyl group forms O–H···O or O–H···Br interactions, while the electronegative CF₃ and Br groups may participate in weaker C–H···F/Br contacts. Synchrotron studies or high-resolution SCXRD data can reveal these motifs, which are critical for predicting solubility and stability.

Advanced: What computational methods predict the electronic effects of bromine and CF₃ substituents on phenol reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic effects. The electron-withdrawing CF₃ group decreases electron density at the ortho/para positions, while bromine exerts both inductive (-I) and resonance (+R) effects. Natural Bond Orbital (NBO) analysis quantifies charge distribution, and Fukui indices predict sites for electrophilic/nucleophilic attack . Software like Gaussian or ORCA can simulate IR/Raman spectra for experimental validation.

Basic: How does this compound compare structurally to other halogenated phenols?

Methodological Answer:

Comparative structural analysis can be performed via SCXRD or NMR. For example, replacing Br with Cl (as in 2-Chloro-3-(trifluoromethyl)phenol) reduces steric bulk but maintains similar electronic effects. Substituent positioning (e.g., 3-CF₃ vs. 4-CF₃) alters dipole moments and hydrogen-bonding capacity, impacting melting points and solubility .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitution in polyhalogenated phenols?

Methodological Answer:

Regioselectivity is governed by directing effects and steric hindrance. The hydroxyl group is a strong ortho/para director, but bulky CF₃ and Br groups at adjacent positions may force substitution at less hindered sites. Kinetic studies (e.g., monitoring reaction progress via HPLC) and DFT-based transition-state modeling can identify rate-determining steps. Isotopic labeling (e.g., D₂O exchange) may probe proton mobility during substitution .

Basic: What analytical techniques are optimal for purity assessment of halogenated phenols?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities, while ¹⁹F NMR quantifies CF₃ group integrity. Elemental analysis (C, H, Br, F) confirms stoichiometric ratios. For trace metal detection (e.g., catalyst residues), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended .

Advanced: How do solvent polarity and temperature affect the nucleophilic aromatic substitution of this compound?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species (e.g., amines, alkoxides). Elevated temperatures (80–120°C) accelerate reactions but may promote side reactions (e.g., dehalogenation). Kinetic profiling via in-situ FTIR or Raman spectroscopy under controlled conditions (e.g., using a ReactIR probe) can optimize reaction parameters. Solvent effects can also be modeled using COSMO-RS .

Basic: What safety protocols are critical when handling brominated trifluoromethyl phenols?

Methodological Answer:

Brominated compounds may release toxic HBr fumes under heat. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Storage should be in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation. Spill containment requires neutralization with sodium bicarbonate. Waste disposal must comply with halogenated organic waste regulations .

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:

The phenolic oxygen and halogen atoms can coordinate to transition metals (e.g., Pd, Cu). Stability constants and ligand geometry can be studied via UV-Vis titration, X-ray Absorption Spectroscopy (XAS), or cyclic voltammetry. Compare with analogs like 3,5-bis(trifluoromethyl)phenol to assess the impact of bromine on metal-ligand binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.